2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
Description
This compound is a pyridinone derivative featuring a fluorobenzyloxy substituent, a hydroxymethyl group, and an N-(2-methoxyethyl)acetamide side chain. The hydroxymethyl group may enhance solubility, while the methoxyethyl chain could modulate pharmacokinetic properties like half-life and tissue penetration.
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-25-7-6-20-18(24)10-21-9-17(16(23)8-15(21)11-22)26-12-13-2-4-14(19)5-3-13/h2-5,8-9,22H,6-7,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNGJKWNQMQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C(=O)C=C1CO)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a pyridine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyridine core substituted with a fluorobenzyl ether, a hydroxymethyl group, and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound primarily acts as an aldose reductase (ALR2) inhibitor. ALR2 plays a significant role in the polyol pathway, which is implicated in diabetic complications. By inhibiting ALR2, the compound may reduce oxidative stress and prevent diabetic complications such as neuropathy and retinopathy.
Inhibition Studies
In vitro studies have demonstrated that derivatives similar to this compound exhibit potent inhibitory activity against ALR2. For example, compounds with similar structural motifs showed IC50 values ranging from 0.789 μM to 17.11 μM against ALR2, indicating significant potential for therapeutic applications in diabetes management .
Antioxidant Properties
In addition to its role as an ALR2 inhibitor, the compound exhibits antioxidant properties. Research has shown that it scavenges free radicals effectively, contributing to its potential in mitigating oxidative stress-related damage. For instance, in DPPH radical scavenging assays, compounds similar to this one demonstrated inhibition rates significantly higher than known antioxidants like Trolox .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity as well. Compounds within the same class have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Diabetic Complications : A study evaluated the effects of similar compounds on diabetic rats, demonstrating reduced levels of oxidative stress markers and improved nerve function after treatment with ALR2 inhibitors .
- Cancer Therapeutics : Another investigation into related pyridine derivatives highlighted their efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, suggesting that this compound may also have anticancer properties .
Summary of Findings
The following table summarizes the biological activities associated with 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide and related compounds:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with specific biological targets, such as enzymes and receptors, which are critical in various disease pathways. The presence of the fluorobenzyl group may enhance binding affinity due to hydrophobic interactions, while the pyridinone moiety can participate in hydrogen bonding, potentially modulating the activity of the target proteins.
Case Studies in Drug Development
- Inhibition Studies : Research has indicated that the compound may inhibit certain enzymes involved in cancer progression. For instance, studies have shown that derivatives of similar compounds can lead to significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing anti-cancer drugs.
- Biological Pathway Exploration : The compound can serve as a probe to elucidate biological pathways. By studying its interactions within cellular environments, researchers can gain insights into disease mechanisms and potentially identify new therapeutic targets.
The biological activity of 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide has been documented in several studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These findings suggest that the compound exhibits promising anti-cancer properties through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Materials Science
Novel Material Development
The unique chemical structure of this compound positions it as a candidate for the development of advanced materials. Its properties could be harnessed to create materials with specific functionalities, such as enhanced conductivity or fluorescence.
Research Applications
- Conductive Polymers : The incorporation of this compound into polymer matrices may lead to materials with improved electrical properties suitable for electronic applications.
- Fluorescent Probes : Given its structural features, it may also be explored as a fluorescent probe for bioimaging applications, aiding in the visualization of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related analogs from the evidence:
Structural and Functional Insights
Fluorinated Aromatic Systems: The target compound and the pyrimidoindole derivative both incorporate fluorobenzyl groups, which are known to enhance binding affinity to hydrophobic pockets in targets like kinases or GPCRs .
Hydrophilic vs. Lipophilic Moieties :
- The hydroxymethyl and methoxyethyl groups in the target compound likely improve aqueous solubility, contrasting with the lipophilic N-isopropylbenzamide in and the sulfur-containing thioether in . The smaller N-(5-fluoro-4-methylpyridin-2-yl)acetamide lacks hydrophilic groups, favoring passive membrane diffusion.
Heterocyclic Core Diversity: The pyridinone core in the target compound is less complex than the pyrazolopyrimidine-chromen system in or the pyrimidoindole in . Simpler cores may reduce synthetic complexity but could limit target selectivity.
Research Findings and Implications
- Biological Potential: Fluorinated acetamides in and are often explored as protease inhibitors or anticancer agents. The target compound’s hydroxymethyl group could position it for targeting hydrolytic enzymes.
Q & A
Basic Synthesis and Optimization
Q: What are the key steps and reaction conditions for synthesizing this compound, and how can purity be optimized? A: The synthesis typically involves:
Acylation : Introducing the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl chloride in the presence of a base (e.g., pyridine) .
Pyridinone Core Formation : Cyclization under acidic conditions (e.g., HCl in ethanol) to form the 4-oxopyridin-1(4H)-yl moiety .
Acetamide Coupling : Reacting the intermediate with 2-methoxyethylamine using a coupling agent like EDCI/HOBt in DMF .
Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Structural Characterization
Q: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure? A:
- NMR : Use H and C NMR to verify substituents (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, hydroxymethyl at δ 4.5 ppm) .
- IR : Confirm carbonyl (C=O) stretches near 1680–1720 cm and hydroxyl (O-H) at 3200–3400 cm .
- X-ray Crystallography : Resolve the pyridinone ring geometry and hydrogen-bonding networks .
Initial Biological Activity Screening
Q: What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity? A:
- Antimicrobial : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values ≤50 µg/mL indicating potential .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). A dose-dependent IC < 10 µM warrants further study .
Advanced Reaction Mechanism Analysis
Q: How can oxidation pathways of the hydroxymethyl group be studied? A:
- Reagents : Use KMnO in acidic conditions to oxidize hydroxymethyl (-CHOH) to carboxyl (-COOH) .
- Kinetics : Monitor via UV-Vis spectroscopy (λ = 260 nm) to track intermediate formation.
- DFT Calculations : Model transition states to predict regioselectivity .
Addressing Contradictory Biological Data
Q: How to resolve discrepancies in reported IC values across studies? A:
Standardize Assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).
Validate Purity : Confirm compound integrity via LC-MS post-assay.
Meta-Analysis : Compare data from ≥3 independent labs to identify outliers .
Structure-Activity Relationship (SAR) Studies
Q: What substituent modifications could enhance biological activity? A:
- Fluorobenzyl Group : Replace 4-fluoro with electron-withdrawing groups (e.g., -CF) to improve receptor binding .
- Methoxyethyl Chain : Shorten to ethoxyethyl to reduce steric hindrance.
- Pyridinone Core : Introduce methyl at C-3 to stabilize the ring conformation .
Target Enzyme Identification
Q: How to investigate interactions with enzymes like kinases or oxidoreductases? A:
- Enzyme Inhibition Assays : Use purified enzymes (e.g., COX-2) with fluorogenic substrates (e.g., DCFH-DA).
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding pockets .
- SPR Analysis : Measure real-time binding affinity (K) .
Analytical Method Development
Q: How to quantify this compound in complex mixtures (e.g., plasma)? A:
- HPLC : C18 column, mobile phase = 0.1% formic acid in acetonitrile/water (60:40), UV detection at 254 nm .
- LC-MS/MS : Use MRM transitions (e.g., m/z 405 → 287) for high sensitivity (LOQ = 1 ng/mL) .
Stability Under Physiological Conditions
Q: How do pH and temperature affect stability during in vitro assays? A:
- pH Stability : Incubate in buffers (pH 2–9, 37°C). Hydrolysis of the acetamide group occurs at pH < 3 .
- Thermal Stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles (>10% degradation after 3 cycles) .
Toxicity Profiling in Preclinical Models
Q: What protocols assess acute and subchronic toxicity? A:
- In Vitro : HepG2 cells for hepatotoxicity (LD > 100 µM is acceptable) .
- In Vivo : OECD 423 guidelines in mice (single dose up to 2000 mg/kg). Monitor ALT/AST levels for liver damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
